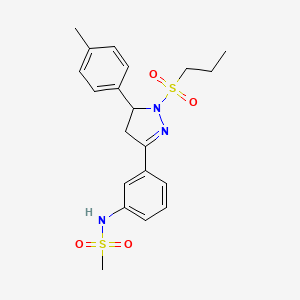

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide-containing pyrazoline derivative with a unique structural framework. The compound features a 4,5-dihydro-1H-pyrazole core substituted with a propylsulfonyl group at position 1, a p-tolyl group (para-methylphenyl) at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-4-12-29(26,27)23-20(16-10-8-15(2)9-11-16)14-19(21-23)17-6-5-7-18(13-17)22-28(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKDYQQXNGVJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multi-step organic reactions, typically starting from readily available starting materials.

Formation of Pyrazole Core: : The initial step often involves the formation of the pyrazole core through a cyclization reaction involving 1,3-diketones and hydrazine derivatives.

Substitution Reactions: : The next step includes substitution reactions to introduce the propylsulfonyl and p-tolyl groups onto the pyrazole ring.

Sulfonamide Formation: : The final step usually involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more robust and scalable methods such as continuous flow synthesis or the use of more efficient catalysts to improve yield and reduce reaction time. Optimization of reaction conditions like temperature, pressure, and solvent can also play a crucial role in enhancing the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: : The methanesulfonamide group can be oxidized to produce sulfonic acid derivatives.

Reduction: : The pyrazole ring and the sulfonamide group can be reduced under specific conditions.

Substitution: : The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Typical reagents involved in these reactions include:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium on carbon, copper catalysts.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfonic acids, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in the development of new organic compounds with potential pharmaceutical applications.

Biology: : Studied for its potential biological activity, including its role as an enzyme inhibitor or as part of a drug discovery program.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : Utilized in the production of specialty chemicals and materials due to its unique functional groups.

Mechanism of Action

The mechanism by which N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is related to its interaction with specific molecular targets and pathways:

Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, altering their function.

Pathways: : By modulating these targets, the compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Substituent-Driven Differences

Sulfonamide vs. Acetyl Groups: The propylsulfonyl group in the target compound may enhance metabolic stability compared to the methoxyacetyl group in the analog from , as sulfonyl groups are less prone to hydrolysis than esters .

Biological Activity :

- The analog with a COX-2 inhibitory benzenesulfonamide () highlights the importance of the sulfonamide moiety in enzyme interaction. However, the target compound’s bulky propylsulfonyl group may sterically hinder binding to COX-2, redirecting activity toward other targets (e.g., kinases or bacterial enzymes) .

Physicochemical Properties

- Solubility : The p-tolyl group in the target compound likely reduces aqueous solubility compared to the 3-nitrophenyl analog, which has polar nitro groups .

Research Findings and Limitations

Biological Activity

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Pyrazole Derivative A | 0.05 | |

| Pyrazole Derivative B | 0.10 | |

| N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | TBD | TBD |

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit tumor growth. For example, studies have reported that similar compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Case Study:

A study evaluated the anticancer efficacy of a pyrazole derivative with a structure closely related to the target compound. The derivative showed an IC50 value of 0.08 µM against MCF-7 cells, indicating potent anticancer activity .

Antioxidant Properties

Molecular docking studies suggest that the compound possesses antioxidant properties. The presence of electron-donating groups in the pyrazole structure enhances its ability to scavenge free radicals .

| Property | Value |

|---|---|

| DPPH Scavenging Activity (%) | 85% at 100 µg/mL |

| ABTS Scavenging Activity (%) | 90% at 100 µg/mL |

The biological activity of N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is primarily attributed to:

- Inhibition of Enzymatic Pathways: The compound acts as a non-selective inhibitor of COX enzymes, reducing inflammation.

- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging: The antioxidant activity helps in mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.